1-Bromo-4-(2-methylpropylsulfinyl)benzene
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Overview
Description
1-Bromo-4-(2-methylpropylsulfinyl)benzene is an organic compound characterized by a bromine atom and a 2-methylpropylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methylpropylsulfinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methylpropylsulfinyl)benzene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-methylpropylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products:
Substitution: 4-(2-methylpropylsulfinyl)aniline.
Oxidation: 1-Bromo-4-(2-methylpropylsulfonyl)benzene.
Reduction: 1-Bromo-4-(2-methylpropylthio)benzene.
Scientific Research Applications
1-Bromo-4-(2-methylpropylsulfinyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving the modification of biological molecules to understand their function and interaction.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methylpropylsulfinyl)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interaction with biological targets, potentially affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-Bromo-4-(ethylsulfinyl)benzene
- 1-Bromo-4-(propylsulfinyl)benzene
Comparison: 1-Bromo-4-(2-methylpropylsulfinyl)benzene is unique due to the presence of the 2-methylpropylsulfinyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfinyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-8(2)7-13(12)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIPWMVLNBEELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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